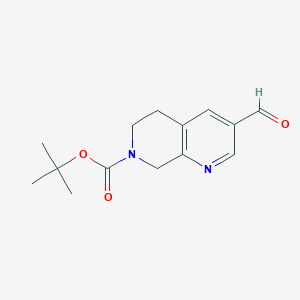

Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Description

Properties

Molecular Formula |

C14H18N2O3 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

tert-butyl 3-formyl-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-5-4-11-6-10(9-17)7-15-12(11)8-16/h6-7,9H,4-5,8H2,1-3H3 |

InChI Key |

LXXZGXRYDBHDAJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C=O |

Origin of Product |

United States |

Biological Activity

Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a naphthyridine framework, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is with a molecular weight of approximately 262.30 g/mol. Its structure includes a tert-butyl group and a formyl group attached to the naphthyridine ring, contributing to its reactivity and biological profile.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.30 g/mol |

| Functional Groups | Formyl, Tert-butyl |

| Naphthyridine Framework | Present |

Pharmacological Properties

Research indicates that compounds containing naphthyridine structures often exhibit various pharmacological activities, including:

- Antiviral Activity : Similar compounds have shown effectiveness against viruses such as HIV-1. For example, related naphthyridine derivatives have been reported to inhibit HIV-1 integrase with IC50 values in the low micromolar range .

- Antimicrobial Activity : Naphthyridine derivatives have been evaluated for their antibacterial and antifungal properties. The presence of specific substituents can enhance their efficacy against various pathogens.

- Anticancer Potential : Some studies suggest that naphthyridine compounds may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest.

The biological activity of tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate can be attributed to its ability to interact with biological targets such as enzymes and receptors. The formyl group enhances nucleophilic addition reactions, which can lead to the formation of biologically active metabolites.

Case Studies

- HIV-1 Integrase Inhibition : A study demonstrated that derivatives of naphthyridine exhibited significant inhibition of HIV-1 integrase at concentrations as low as 0.19 µM . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the naphthyridine ring for enhancing antiviral activity.

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of naphthyridine derivatives against common bacterial strains. Results indicated that certain modifications to the core structure significantly improved antibacterial efficacy .

Research Findings

Recent studies have focused on synthesizing new derivatives of tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate to enhance its biological activity. Various synthetic routes have been explored to optimize yields and improve pharmacological profiles.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tert-butyl 5-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate | 1245915-28-9 | Contains an amino group; potential for different biological activities |

| Tert-butyl 3-bromo-5,6-dihydro-1,7-naphthyridine | 1823228-83-6 | Features a bromo substituent; may exhibit different reactivity patterns |

| Tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridine | Not specified | Contains a methoxy group; alters solubility and interaction properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of tert-butyl-protected 1,7-naphthyridine carboxylates. Structural analogs differ in substituent type, position, and oxidation state of the naphthyridine ring. Key examples include:

Physicochemical Properties

- Solubility: The tert-butyl group improves solubility in organic solvents (e.g., THF, ethyl acetate) across all analogs. Polar substituents (e.g., formyl, amino) enhance aqueous solubility compared to halogenated derivatives.

- Stability : Halogenated compounds (e.g., ) exhibit greater thermal stability but may degrade under UV light. The formyl group in the target compound necessitates inert storage conditions to prevent oxidation.

Preparation Methods

Synthesis of tert-butyl 3-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (Key Intermediate)

This intermediate is a critical precursor for the formyl derivative and is prepared as follows:

| Parameter | Details |

|---|---|

| Starting Material | 1,7-naphthyridine derivatives |

| Reagents | tert-butyl chloroformate (Boc2O), base (triethylamine), brominating agent |

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | 1–2 hours |

| Yield | ~97% (high purity, 97%) |

| Purification | Silica gel column chromatography |

Notes: The tert-butyl ester is introduced via reaction with Boc2O in the presence of triethylamine as a base under cooling conditions. Bromination at position 3 is achieved using selective brominating agents to afford tert-butyl 3-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate with high regioselectivity.

Conversion of the 3-bromo Derivative to the 3-formyl Derivative

The key transformation involves replacing the bromine substituent at position 3 with a formyl group. This is typically achieved by:

- Lithiation or metal-halogen exchange at position 3.

- Formylation using electrophilic formyl sources such as DMF (dimethylformamide).

| Step | Conditions and Reagents | Yield (%) | Notes |

|---|---|---|---|

| Metal-halogen exchange | n-Butyllithium or lithium diisopropylamide (LDA) at low temperature (−78°C) | 70–85 | Performed under inert atmosphere (argon) |

| Formylation | Addition of DMF as electrophilic formyl source | High | Quenching with aqueous acid to isolate aldehyde |

| Work-up and Purification | Extraction, washing, drying, and silica gel chromatography | — | Final product isolated as pure aldehyde |

This method is adapted from general formylation procedures of aromatic halides and heterocycles and is consistent with related naphthyridine chemistry.

Alternative Synthetic Routes

Some patents and literature suggest alternative routes involving:

- Direct oxidation of methyl substituents at position 3 to formyl groups using oxidizing agents such as selenium dioxide or manganese dioxide.

- Cross-coupling reactions (e.g., Suzuki or Stille coupling) of boronic acid or stannane derivatives followed by oxidation to aldehyde.

However, these methods are less commonly reported for this specific compound and may require additional steps for protection and deprotection.

Summary Table of Preparation Methods

Characterization and Analytical Data

Typical characterization methods for the compound include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Proton NMR shows signals for tert-butyl group (singlet near 1.5 ppm), aldehyde proton (~10 ppm), and aromatic/dihydro protons.

- Mass Spectrometry (MS):

- Molecular ion peak consistent with molecular weight ~262–313 g/mol.

- Infrared Spectroscopy (IR):

- Characteristic aldehyde C=O stretch (~1700 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC):

- Purity assessment, typically >95%.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.